molecular formula C22H23NO3 B2462269 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1396872-57-3

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2462269
CAS No.: 1396872-57-3
M. Wt: 349.43
InChI Key: DSJYWJDJNXJXIU-UHFFFAOYSA-N
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Description

The compound contains a biphenyl group, which is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It also contains a furan ring, which is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The compound’s structure includes a biphenyl group, a furan ring, and an amide group. The biphenyl group consists of two connected phenyl rings . The furan ring is a five-membered ring with four carbon atoms and one oxygen atom .

Scientific Research Applications

Radioligands for Peripheral Benzodiazepine Receptors

Compounds structurally related to the one you're interested in have been studied as potential radioligands for peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET)​​. These studies are crucial for noninvasive assessments of PBR, which are implicated in various pathological conditions including neuroinflammation and cancer.

Anticancer Agents

Research into functionalized amino acid derivatives, including carboxamide functionalities, has identified compounds with promising in vitro cytotoxicity against human cancer cell lines, suggesting potential applications in designing new anticancer agents​​. These findings highlight the role of specific functional groups in mediating biological activity against cancer cells.

Antiprotozoal Agents

Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines with carboxamidine functionalities have shown significant in vitro and in vivo activity against protozoal infections, including Trypanosoma brucei rhodesiense and Plasmodium falciparum​​. This research underscores the potential of such compounds in developing new treatments for protozoal diseases.

Antimycobacterial Activity

Compounds with N-alkoxyphenylhydroxynaphthalenecarboxamide structures have demonstrated antimycobacterial activity comparable to or higher than that of rifampicin against Mycobacterium tuberculosis, suggesting their utility in tuberculosis treatment​​.

Tyrosinase Inhibitors

Biphenyl ester derivatives, related in structural motif to the compound of interest, have been synthesized and evaluated for their anti-tyrosinase activities, indicating potential applications in treating conditions like hyperpigmentation​​.

Diuretic Activity

Research into N-substituted benzamides has also explored their diuretic activity, revealing specific compounds that demonstrate promising results in vivo​​. This highlights the potential pharmaceutical applications of such compounds in managing conditions requiring diuresis.

These summaries illustrate the broad spectrum of scientific research applications for compounds with structural features or functionalities related to N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide. The findings from these studies could provide a foundation for future research into similar compounds, including the one you're interested in.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-15-13-20(16(2)26-15)21(24)23-14-22(3,25)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-13,25H,14H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJYWJDJNXJXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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